![molecular formula C11H11ClN2S B1451656 {[2-(2-Chlorphenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amin CAS No. 1082119-61-6](/img/structure/B1451656.png)

{[2-(2-Chlorphenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amin

Übersicht

Beschreibung

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, also known as CMTMA, is an organic compound that has seen increasing use in many scientific research applications in recent years. CMTMA is a member of the thiazole family of compounds, which are known for their unique properties and potential applications. Additionally, this paper will explore potential future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Diese Verbindung könnte aufgrund ihrer Indolderivatstruktur potenzielle antivirale Eigenschaften aufweisen. Indolderivate haben sich als Hemmstoffe der Replikation von Influenza-A- und Coxsackie-B4-Viren erwiesen, was darauf hindeutet, dass ähnliche Verbindungen für die breitgefächerte antivirale Forschung synthetisiert werden könnten .

Entzündungshemmende und analgetische Anwendungen

Der in der Verbindung vorhandene Thiazolrest ist für seine entzündungshemmenden und analgetischen Wirkungen bekannt. Forscher könnten die Wirksamkeit dieser Verbindung bei der Reduzierung von Entzündungen und Schmerzen in verschiedenen Krankheitsmodellen untersuchen, was möglicherweise zur Entwicklung neuer Medikamente führen könnte .

Antitumoraktivität

Verbindungen mit Indol- und Thiazolstrukturen wurden auf ihre Antitumoraktivität untersucht. Diese spezielle Verbindung könnte Teil von Studien sein, die darauf abzielen, ihren Wirkmechanismus gegen Krebszellen und ihr Potenzial als Chemotherapeutikum zu verstehen .

Antibakterielle und antifungale Wirkungen

Die antibakteriellen und antifungalen Wirkungen von Thiazolderivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika. Diese Verbindung könnte an einer Reihe von bakteriellen und Pilzstämmen getestet werden, um ihre Wirksamkeit zu beurteilen .

Neuroprotektive Eigenschaften

In Anbetracht der biologischen Aktivitäten von Thiazolderivaten besteht die Möglichkeit, dass diese Verbindung neuroprotektive Wirkungen aufweist. Sie könnte wertvoll für die Forschung im Bereich neurodegenerativer Erkrankungen und den Schutz der neuronalen Gesundheit sein .

Antidiabetisches Potenzial

Indolderivate wurden mit antidiabetischen Wirkungen in Verbindung gebracht. Diese Verbindung könnte in der Forschung zur Erforschung neuer Diabetesbehandlungen eingesetzt werden, wobei ihre Auswirkungen auf den Blutzuckerspiegel und die Insulinsensitivität untersucht werden .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that non-covalent interactions between a ligand and a target site (receptor) induce biological effects . These interactions often involve electrostatic fields and surface properties, such as hydrogen bonding, hydrophobic, and Van der Waals surfaces .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .

Pharmacokinetics

Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, and the compound is vulnerable to pharmacokinetic drug interactions .

Result of Action

Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine. It is known, though, that similar compounds, such as clomazone, may be persistent under certain conditions in water bodies . This persistence could potentially influence the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to the reduction of oxidative damage in cells . Additionally, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to external stimuli .

Cellular Effects

The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, it affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . In terms of cellular metabolism, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine enhances mitochondrial function and ATP production, thereby supporting cellular energy demands .

Molecular Mechanism

At the molecular level, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity and function . For example, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine inhibits the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory cytokines . Additionally, this compound activates antioxidant enzymes by binding to their regulatory sites, enhancing their catalytic activity and promoting cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine maintains its biochemical activity and continues to exert beneficial effects on cellular function, such as sustained activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects, such as reducing oxidative stress and inflammation . At high doses, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic processes influence the bioavailability and pharmacokinetics of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine .

Transport and Distribution

The transport and distribution of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cells, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is critical for its activity and function . This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation and acetylation, play a role in directing {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine to specific subcellular compartments . These modifications influence the compound’s stability, activity, and interactions with other biomolecules .

Eigenschaften

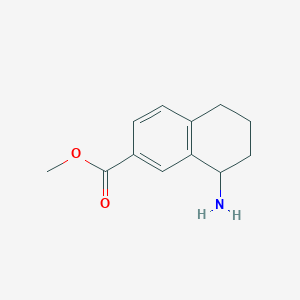

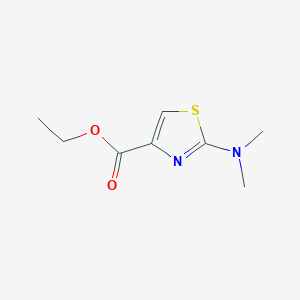

IUPAC Name |

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTZWEYPAWLVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

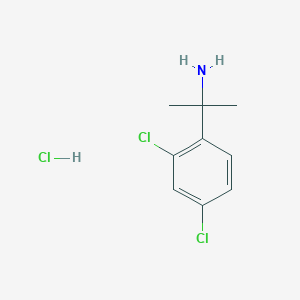

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)

![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)